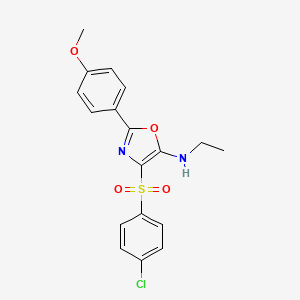

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-3-20-17-18(26(22,23)15-10-6-13(19)7-11-15)21-16(25-17)12-4-8-14(24-2)9-5-12/h4-11,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXSWCPNBOKWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Substitution Reactions: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

N-Ethylation: The final step involves the ethylation of the nitrogen atom using an alkylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the oxazole structure, including 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine.

Case Study: Anticancer Efficacy

A study demonstrated that similar oxazole derivatives exhibited significant growth inhibition against various cancer cell lines. For instance, compounds with a similar structure showed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types, such as SNB-19 and OVCAR-8 . This suggests that this compound may possess comparable anticancer activity.

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit moderate antibacterial activity against Gram-positive bacteria and fungi.

Case Study: Antimicrobial Screening

In vitro screening of related compounds showed promising results against bacterial strains, with some derivatives demonstrating activity comparable to standard antibiotics like penicillin and ciprofloxacin . Such findings imply that this compound could be effective in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of compounds is crucial for optimizing their efficacy and safety profiles.

Data Table: Structure-Activity Relationships

| Compound Structure | Activity Type | Observed Efficacy |

|---|---|---|

| 4-Chloro derivatives | Anticancer | PGI up to 86.61% |

| Sulfonamide derivatives | Antimicrobial | Comparable to penicillin |

| Oxazole-containing compounds | Cytotoxicity | Induces apoptosis in cancer cells |

This table summarizes the relationship between structural modifications and biological activities, emphasizing the potential of this compound as a lead compound for further development.

Toxicity Assessments

While exploring the therapeutic potential, assessing toxicity is paramount. Some studies have reported varying levels of toxicity among sulfonamide derivatives.

Case Study: Toxicity Evaluation

In one investigation, newly synthesized compounds were evaluated for toxicity using Daphnia magna assays, revealing moderate to high toxicity levels for certain derivatives . This highlights the need for thorough toxicological evaluations of this compound to ensure safety in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids and proteins, affecting their function. The compound’s overall structure allows it to modulate multiple biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Key Analogues

Impact of Substituents on Properties

- Dual sulfonyl groups in increase molecular weight (MW: ~500 Da) and polarity but may reduce membrane permeability .

- Morpholinopropyl () introduces a hydrophilic group, improving aqueous solubility but possibly shortening half-life due to metabolic oxidation .

Heterocyclic Core :

- Thiazol-5-amine () has higher metabolic stability than oxazol due to sulfur’s resistance to oxidative degradation .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , which includes a sulfonamide group, an oxazole ring, and substituted phenyl groups. This structural complexity is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties. In a study assessing various synthesized compounds, it was found that those containing the sulfonamide moiety demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was attributed to its ability to inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds showed strong AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders . Additionally, the compound exhibited significant urease inhibition, which may be beneficial in managing conditions associated with urease-producing bacteria .

Anticancer Properties

Preliminary studies have suggested that the compound may possess anticancer activity. The presence of the oxazole ring and sulfonamide functionality has been linked to cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated through further research .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The binding affinity to enzymes such as AChE suggests that the compound can effectively compete with natural substrates, leading to reduced enzyme activity.

- Cell Membrane Disruption : Some studies indicate that compounds with similar structures may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antibacterial Activity : A comparative study demonstrated that derivatives of the sulfonamide group exhibited varying degrees of antibacterial activity against several strains. The most potent derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of related compounds. It was found that modifications in substituents significantly affected their inhibitory potency against AChE and urease, indicating a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Cyclization using phosphorous oxychloride (POCl₃) at 120°C is a common approach for analogous oxadiazole and oxazole derivatives. Key steps include sulfonylation of the chlorophenyl group and coupling with the methoxyphenyl-oxazole core. Solvent choice (e.g., dry dichloromethane) and stoichiometric control of N-ethylamine are critical to minimize side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >75% purity.

Q. How is structural characterization of this compound performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Combine spectral techniques:

- IR spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) groups.

- ¹H/¹³C NMR resolves regiochemistry: Methoxyphenyl protons show singlet δ ~3.8 ppm, while ethylamine protons split into quartets (δ ~1.2–1.4 ppm for CH₃, δ ~3.3 ppm for NH-CH₂).

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary bioactivity screens are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorometric assays .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of substituents : Replace 4-chlorophenyl with bromo/fluoro analogs to assess halogen effects on target binding .

- Oxazole ring modification : Substitute oxazole with thiazole or pyrazole cores to evaluate heterocycle rigidity’s impact .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., sulfonyl group with hydrophobic pockets) .

Q. What crystallographic techniques resolve contradictions in reported bioactivity data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) clarifies conformational flexibility and hydrogen-bonding networks. For example, intramolecular H-bonds between sulfonyl O and oxazole N may reduce solubility, explaining variability in cellular assays . Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can computational modeling predict metabolic stability and off-target effects?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate permeability (LogP), CYP450 metabolism, and PAINS alerts.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess sulfonyl group’s role in protein binding stability .

- Metabolite Identification : LC-MS/MS with human liver microsomes identifies major Phase I metabolites (e.g., O-demethylation of methoxyphenyl) .

Q. What strategies address discrepancies in antimicrobial activity across studies?

- Methodological Answer :

- Standardize assay conditions : Use CLSI guidelines for MIC determination; control for solvent (DMSO ≤1% v/v).

- Biofilm vs. planktonic assays : Test activity against P. aeruginosa biofilms using crystal violet staining, as sulfonyl derivatives may disrupt extracellular matrices .

- Resistance profiling : Serial passage experiments to monitor MIC shifts over 20 generations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.